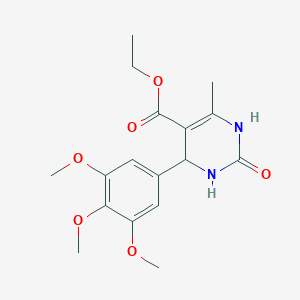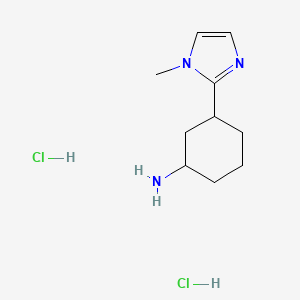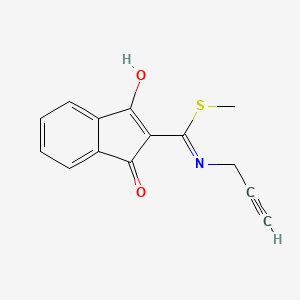
Ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a carboxylate ester functional group (COO-) attached to the pyrimidine ring, which could potentially make it more reactive.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has a carboxylate ester functional group and a phenyl ring with three methoxy groups attached .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. This compound likely has a relatively high molecular weight due to the presence of multiple rings and functional groups . The presence of the ester group could make it polar, affecting its solubility in different solvents.Scientific Research Applications
Synthesis and Pharmaceutical Applications
Synthesis of Novel Derivatives : A study by Tiwari et al. (2018) focused on the synthesis of novel chromone-pyrimidine coupled derivatives, including compounds similar to the one . These derivatives exhibited significant antimicrobial properties and showed potential as oral drug candidates due to their good drug-like properties (Tiwari et al., 2018).
Base-Promoted Cascade Transformation : Shutalev et al. (2008) reported a base-promoted transformation of a related pyrimidinone derivative into a novel tricyclic compound, highlighting the potential of such compounds in creating new molecular structures (Shutalev et al., 2008).
Microwave-Mediated Synthesis : Harikrishnan et al. (2013) synthesized a series of novel tetrahydropyrimidines using a microwave-mediated catalyst- and solvent-free method. This method is significant for its efficiency and environmental friendliness (Harikrishnan et al., 2013).
Antimicrobial and Anticancer Activity
Antimicrobial Activity : Various studies have evaluated the antimicrobial activity of pyrimidine derivatives. For instance, El‐Sayed et al. (2008) investigated the antimicrobial activity of some pyrimidine glycosides, showing the potential of these compounds in treating microbial infections (El‐Sayed et al., 2008).
Anticancer Properties : A study by Valeru et al. (2018) synthesized novel 6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives and examined their anticancer activity against human cancer cell lines, demonstrating the potential of such compounds in cancer therapy (Valeru et al., 2018).
Structural and Chemical Analysis
Crystal Structure Analysis : The crystal structure of related compounds has been determined to understand their molecular configurations, as seen in the study by Hu Yang (2009), which provides insights into the structural aspects of these molecules (Hu Yang, 2009).
Thermodynamic Properties : Klachko et al. (2020) investigated the thermodynamic properties of similar pyrimidine esters, which is crucial for understanding their stability and reactivity (Klachko et al., 2020).
Molecular Orbital Studies : Jagdale et al. (2020) conducted a combined theoretical and experimental study on the structural, molecular, and spectral properties of a similar ethyl tetrahydropyrimidine derivative, providing a deeper understanding of its molecular behavior (Jagdale et al., 2020).
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-6-25-16(20)13-9(2)18-17(21)19-14(13)10-7-11(22-3)15(24-5)12(8-10)23-4/h7-8,14H,6H2,1-5H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYINFWYQWTQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)

![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)




![N-[[3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2997815.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2997818.png)
![[2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid](/img/structure/B2997819.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2997821.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2997822.png)
![(Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2997823.png)
